molecular formula C15H10O5 B7795940 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-

Cat. No.: B7795940
M. Wt: 275.27 g/mol
InChI Key: KZNIFHPLKGYRTM-DKFMXDSJSA-N
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Description

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its multiple hydroxyl groups and deuterium substitutions, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- typically involves several steps, including the introduction of deuterium atoms and the formation of the benzopyran ring. One common method involves the use of deuterated precursors and specific catalysts to achieve the desired substitutions and ring formations. The reaction conditions often include controlled temperatures, specific solvents, and precise timing to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The deuterium substitutions can affect the compound’s metabolic stability and bioavailability. Specific pathways, such as those involved in oxidative stress and inflammation, may be modulated by this compound.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-
  • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-
  • 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-

Uniqueness

The uniqueness of 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- lies in its multiple deuterium substitutions, which can significantly alter its chemical and biological properties compared to similar compounds. These substitutions can enhance its stability, modify its reactivity, and potentially improve its therapeutic efficacy.

Properties

IUPAC Name

3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/i3D,4D,5D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNIFHPLKGYRTM-DKFMXDSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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